molecular formula C23H21F B12840806 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene

Cat. No.: B12840806
M. Wt: 316.4 g/mol
InChI Key: IPYFBFAHNQQYFX-UHFFFAOYSA-N
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Description

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene is an organic compound with a complex structure that includes a fluoro group, a but-3-enyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene typically involves multiple steps, including the formation of the core benzene structure and the subsequent addition of functional groups. Common synthetic routes may include:

    Formation of the Core Structure: The core benzene structure can be synthesized through a series of reactions involving the coupling of appropriate aromatic compounds.

    Addition of Functional Groups: The but-3-enyl group, fluoro group, and methylphenyl group are introduced through various reactions such as Friedel-Crafts alkylation, halogenation, and other substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzoate
  • 4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzamide

Uniqueness

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C23H21F

Molecular Weight

316.4 g/mol

IUPAC Name

4-(4-but-3-enylphenyl)-2-fluoro-1-(4-methylphenyl)benzene

InChI

InChI=1S/C23H21F/c1-3-4-5-18-8-12-19(13-9-18)21-14-15-22(23(24)16-21)20-10-6-17(2)7-11-20/h3,6-16H,1,4-5H2,2H3

InChI Key

IPYFBFAHNQQYFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CCC=C)F

Origin of Product

United States

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